3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3-bromo-5-methoxypyridin-2-amine with 2-chloropropionitrile in the presence of potassium carbonate and dimethylformamide. The reaction is carried out at a temperature of 20-30°C for 8 hours, followed by the addition of diazabicycloundecene and heating to 50-60°C for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different aryl or alkyl groups using Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Arylboronic acids and palladium catalysts are commonly used in these reactions.
Major Products Formed
Scientific Research Applications
3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H8BrN3O2 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-bromo-6-methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-4-6(14-2)8(13)11-7-5(9)3-10-12(4)7/h3H,1-2H3,(H,11,13) |
InChI Key |
JQGDRYFBTOYRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C(C=NN12)Br)OC |
Origin of Product |
United States |
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